molecular formula C9H14N2O B13997838 N-cyclobutyl-3-methyl-5-Isoxazolemethanamine

N-cyclobutyl-3-methyl-5-Isoxazolemethanamine

Cat. No.: B13997838
M. Wt: 166.22 g/mol
InChI Key: SXPPMWGGHPKNDM-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-methyl-5-Isoxazolemethanamine is a chemical compound with the molecular formula C9H14N2O. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3-methyl-5-Isoxazolemethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 3-methyl-5-isoxazolecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3-methyl-5-Isoxazolemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclobutyl-3-methyl-5-Isoxazolemethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-methyl-5-Isoxazolemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The isoxazole ring is known to interact with active sites of enzymes, potentially altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine
  • N-cyclobutyl-3-methyl-5-isoxazolemethanamine

Uniqueness

This compound is unique due to its specific cyclobutyl and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other isoxazole derivatives. These structural features can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclobutanamine

InChI

InChI=1S/C9H14N2O/c1-7-5-9(12-11-7)6-10-8-3-2-4-8/h5,8,10H,2-4,6H2,1H3

InChI Key

SXPPMWGGHPKNDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CNC2CCC2

Origin of Product

United States

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